

# Introduction: A Versatile Building Block in Modern Synthesis

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## Compound of Interest

**Compound Name:** (4-Bromo-2-methylphenyl)methanol

**CAS No.:** 17100-58-2

**Cat. No.:** B173752

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**(4-Bromo-2-methylphenyl)methanol**, also known as 4-Bromo-2-methylbenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial intermediate in various fields of chemical synthesis. Its structure, featuring a brominated phenyl ring with ortho-methyl and benzylic alcohol functionalities, provides a unique combination of reactive sites. This makes it a valuable precursor in the development of active pharmaceutical ingredients (APIs), advanced materials, and specialty chemicals.[1] The strategic placement of the bromine atom allows for its participation in a wide array of cross-coupling reactions, while the hydroxyl and methyl groups can be manipulated or can influence the electronic properties and steric environment of the molecule. This guide offers a comprehensive overview of its theoretical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

## Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. This section details the key physical, chemical, and spectroscopic characteristics of **(4-Bromo-2-methylphenyl)methanol**.

### Core Chemical and Physical Properties

The inherent properties of **(4-Bromo-2-methylphenyl)methanol** dictate its behavior in different solvent systems, its thermal stability, and its general handling requirements. These computed

and experimentally-derived values are summarized below.

Property	Value	Source
IUPAC Name	(4-bromo-2-methylphenyl)methanol	PubChem[2]
Synonyms	4-Bromo-2-methylbenzyl alcohol, 5-Bromo-2-(hydroxymethyl)toluene	PubChem[2]
CAS Number	17100-58-2	PubChem[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO	PubChem[2]
Molecular Weight	201.06 g/mol	PubChem[2]
Appearance	White solid	ChemicalBook[3]
Monoisotopic Mass	199.98368 Da	PubChem[2]
XLogP3 (Predicted)	2.1	PubChem[2]
Storage	Sealed in dry, room temperature	BLD Pharm[4]

## Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral characteristics for **(4-Bromo-2-methylphenyl)methanol** are as follows:

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include: a singlet for the methyl protons (CH<sub>3</sub>) around  $\delta$  2.2-2.4 ppm, a singlet for the benzylic methylene protons (CH<sub>2</sub>OH) near  $\delta$  4.5-4.7 ppm, a singlet for the alcohol proton (-OH) which can vary in position, and distinct signals for the three aromatic protons in the  $\delta$  7.0-7.5 ppm region, reflecting their unique electronic environments due to the bromine and methyl substituents.
- <sup>13</sup>C NMR Spectroscopy:** The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons are expected around 2850-3100  $\text{cm}^{-1}$ . The C-O stretching of the primary alcohol should appear in the 1000-1080  $\text{cm}^{-1}$  range. The C-Br stretch typically appears in the fingerprint region, below 600  $\text{cm}^{-1}$ . Spectral data for this compound is available from various sources, including those utilizing Bruker Tensor 27 FT-IR instruments.[2]
- **Mass Spectrometry (MS):** The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2  $m/z$  units (for  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). The molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) would be prominent. Predicted collision cross-section (CCS) values for various adducts, such as  $[M+H]^+$  and  $[M+Na]^+$ , have been calculated to aid in mass spectrometric identification.[5]

## Part 2: Synthesis and Reactivity

The utility of **(4-Bromo-2-methylphenyl)methanol** as a building block is rooted in its accessible synthesis and predictable reactivity.

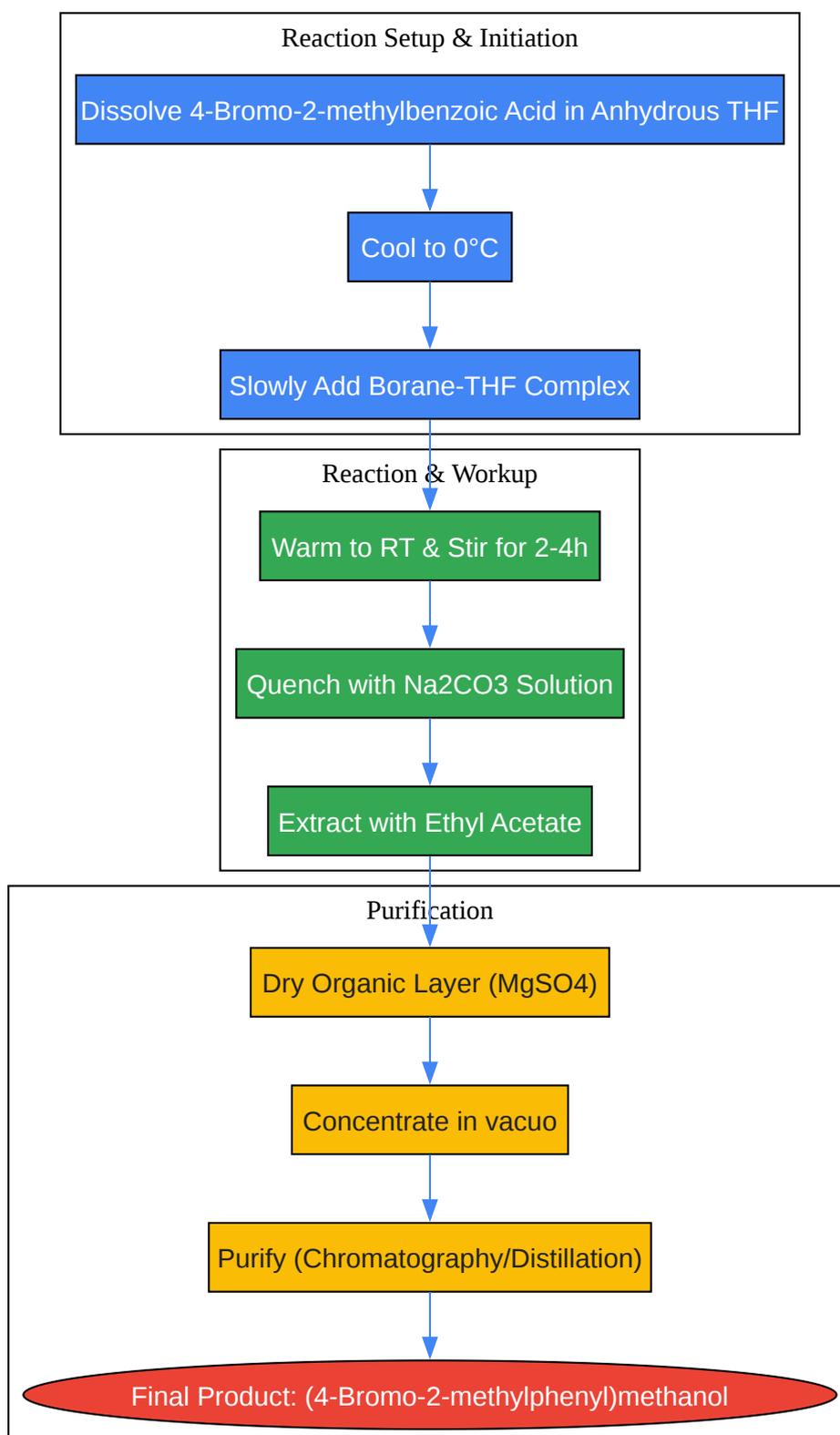
### Synthetic Approach: Reduction of 4-Bromo-2-methylbenzoic Acid

A common and efficient method for the synthesis of **(4-Bromo-2-methylphenyl)methanol** is the reduction of the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This transformation can be reliably achieved using a borane-tetrahydrofuran (THF) complex.

**Causality of Experimental Choice:** Borane-THF is selected as the reducing agent due to its high selectivity for carboxylic acids over other functional groups that might be present. Unlike stronger reducing agents like lithium aluminum hydride (LAH), borane-THF offers a safer reaction profile with easier workup procedures. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-methylbenzoic acid (1 equivalent) in anhydrous THF (approx. 4 mL per mmol of acid).

- Inert Atmosphere: Purge the system with dry nitrogen gas to ensure anhydrous conditions, which are critical for the stability and reactivity of the borane complex.
- Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the reducing agent.
- Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex in THF (2 equivalents) to the stirred solution via the dropping funnel over 30-60 minutes.[6]
- Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.[6] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) at 0°C.[6] This step neutralizes any remaining borane complex and hydrolyzes the intermediates.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[6]
- Washing & Drying: Combine the organic layers and wash sequentially with water and brine solution. Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to yield the crude product.[6]
- Purification: The crude **(4-Bromo-2-methylphenyl)methanol** can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product as a white solid.



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Synthesis workflow for **(4-Bromo-2-methylphenyl)methanol**.

## Key Reactions and Synthetic Utility

The true value of **(4-Bromo-2-methylphenyl)methanol** lies in its potential for subsequent chemical transformations, making it a versatile intermediate.

- **Oxidation:** The primary alcohol group can be selectively oxidized to the corresponding aldehyde (4-bromo-2-methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid (4-bromo-2-methylbenzoic acid) using stronger oxidants like potassium permanganate (KMnO<sub>4</sub>).
- **Cross-Coupling Reactions:** The bromine atom is the key to its utility in forming carbon-carbon and carbon-heteroatom bonds. It readily participates in reactions such as:
  - **Suzuki Coupling:** Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
  - **Heck Reaction:** Palladium-catalyzed reaction with alkenes.
  - **Buchwald-Hartwig Amination:** Palladium-catalyzed formation of C-N bonds with amines.
- **Etherification:** The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide under basic conditions.

These reactions highlight the compound's role as a scaffold for building molecular complexity, essential in drug discovery and materials science.<sup>[1]</sup>

## Part 3: Applications in Drug Development and Research

Substituted benzyl alcohols are prevalent structural motifs in medicinal chemistry. **(4-Bromo-2-methylphenyl)methanol**, in particular, serves as a precursor for synthesizing compounds with potential therapeutic activities.

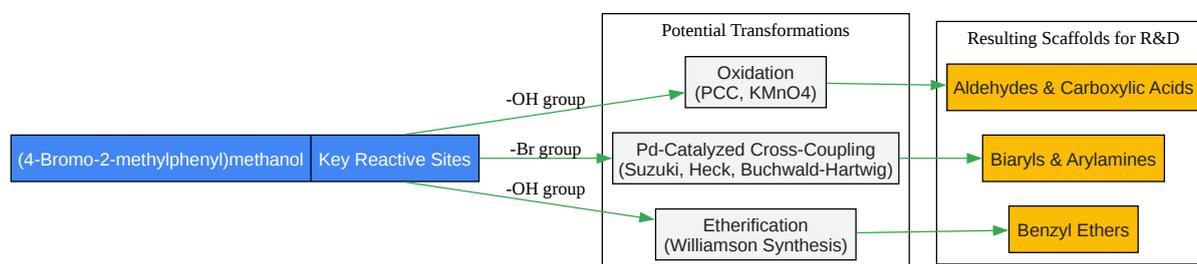
### Intermediate for API Synthesis

The compound is a vital building block for creating more complex molecules for active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its structure can be found embedded within larger

molecules designed to interact with specific biological targets. For instance, derivatives of brominated phenyl compounds are explored in the development of various therapeutic agents. The development of novel antimicrobial drugs is a crucial area where such heterocyclic compounds are of great importance.[7]

## Scaffold for Inhibitor Development

The phenyl ring provides a rigid scaffold that can be functionalized to present specific pharmacophores in three-dimensional space. For example, derivatives are used in the synthesis of enzyme inhibitors. The bromo-substituent can be replaced with other functional groups via coupling reactions to explore the structure-activity relationship (SAR) of a potential drug candidate, optimizing its potency and selectivity for a target like a protein kinase or a receptor.[8]



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*Reactivity and application pathways of the title compound.*

## Part 4: Safety and Handling

Proper handling of **(4-Bromo-2-methylphenyl)methanol** is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

## GHS Hazard Identification

- H302: Harmful if swallowed (Acute toxicity, oral).[2]
- H315: Causes skin irritation (Skin corrosion/irritation).[2]
- H319: Causes serious eye irritation (Serious eye damage/eye irritation).[2]
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[2]

## Recommended Precautionary Measures

- P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][9]
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P301+P317: If swallowed: Get medical help.[2]
- P302+P352: IF ON SKIN: Wash with plenty of water.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

Researchers must always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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